Lesinurad - 878672-00-5

Lesinurad

Catalog Number: EVT-273101
CAS Number: 878672-00-5
Molecular Formula: C17H14BrN3O2S
Molecular Weight: 404.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lesinurad, systematically named 2-{[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid [], is a selective uric acid reabsorption inhibitor (SURI) [, , ] researched for its potential in treating gout. It primarily functions by inhibiting the URAT1 transporter, responsible for uric acid reabsorption in the kidneys [, , ]. This inhibition leads to increased uric acid excretion, aiding in the management of hyperuricemia associated with gout [].

Future Directions
  • Optimizing Solid Forms: Further exploration of novel solid forms, like cocrystals and solvates, to enhance its solubility and bioavailability [].
  • Investigating Long-Term Effects: Evaluating the long-term safety and efficacy of Lesinurad, particularly its impact on renal function and potential cardiovascular effects [, , ].
  • Personalized Treatment Strategies: Investigating personalized treatment approaches with Lesinurad, considering individual patient characteristics, genetic factors, and potential drug interactions [].

Allopurinol

Compound Description: Allopurinol is a xanthine oxidase inhibitor, a class of drugs that blocks the enzyme responsible for converting hypoxanthine and xanthine to uric acid. [, , , , , , , , , , , , , , , , , , , , , , ] Allopurinol is used for long-term management of gout and to prevent the formation and deposition of monosodium urate crystals. []


Oxypurinol

Compound Description: Oxypurinol is the active metabolite of Allopurinol, also acting as a xanthine oxidase inhibitor. [, ] Oxypurinol inhibits xanthine oxidase, blocking the conversion of hypoxanthine and xanthine to uric acid. [] Similar to allopurinol, it facilitates the incorporation of hypoxanthine and xanthine into DNA and RNA, which inhibits purine synthesis and reduces sUA concentrations. []

Relevance: Co-administration of Lesinurad with Allopurinol results in a 26% decrease in oxypurinol plasma exposure, but the combination still provides an additive reduction in sUA. []


Febuxostat

Compound Description: Febuxostat is a non-purine selective inhibitor of xanthine oxidase, making it another therapeutic option for gout management. [, , , , , , , , , , ]


Benzbromarone

Compound Description: Benzbromarone is a uricosuric drug, meaning it increases uric acid excretion in the urine. [, , , ]


Probenecid

Compound Description: Probenecid is a uricosuric drug that increases uric acid excretion by inhibiting its reabsorption in the kidneys. [, , , ] It is frequently used for the treatment of gout. []

Relevance: Similar to Benzbromarone, Probenecid is a less selective uricosuric compared to Lesinurad, which may result in more side effects and drug interactions. [, , , ]


Sulfinpyrazone

Compound Description: Sulfinpyrazone is a uricosuric medication used in the treatment of gout by increasing the excretion of uric acid in the urine. [, ]

Relevance: Like other uricosurics, Sulfinpyrazone is a less selective alternative to Lesinurad, potentially leading to more side effects and drug interactions. [, ]


RDEA3170

Compound Description: RDEA3170 is a high-affinity URAT1 inhibitor under development for gout treatment. []

Relevance: RDEA3170 and Lesinurad both bind competitively to the same site on URAT1, suggesting similar mechanisms of action for inhibiting uric acid reabsorption. []


Lesinurad Ethyl Ester

Compound Description: Lesinurad ethyl ester is an ester form of Lesinurad. []

Relevance: Lesinurad ethyl ester can be used to prepare amorphous Lesinurad via a co-crystal formation. []


Lesinurad Atropisomers

Compound Description: Lesinurad exists as two atropisomers, which are stereoisomers arising from restricted rotation around a single bond. [, ]

Relevance: The two atropisomers of Lesinurad exhibit different pharmacological properties. Atropisomer 2 shows higher potency against URAT1 and a different metabolic profile compared to atropisomer 1. [] Further research suggests that (+)-lesinurad might be a more effective treatment for hyperuricemia and gout than (-)-lesinurad or the racemate. []


Caffeine

Compound Description: Caffeine is a central nervous system stimulant commonly found in coffee and tea. []

Relevance: Caffeine was investigated for its potential to form co-crystals with Lesinurad in an effort to improve the drug's solubility. [] While a co-crystal did form, its solubility was not as high as some of the other co-crystals studied. []


Nicotinamide

Compound Description: Nicotinamide is a form of vitamin B3 and is a precursor to the coenzymes NAD and NADP. []

Relevance: Similar to caffeine, nicotinamide was studied for its ability to form co-crystals with Lesinurad to enhance its solubility. [] The resulting co-crystal showed a modest increase in solubility compared to Lesinurad alone. []


Urea

Compound Description: Urea is a nitrogen-containing compound commonly found in urine and is involved in the excretion of nitrogenous waste. []

Relevance: Urea forms two different co-crystal polymorphs with Lesinurad. [] The co-crystal polymorph Form I exhibited a significant 43-fold increase in aqueous solubility compared to Lesinurad alone, highlighting its potential for improving the drug's bioavailability. []

Overview

Lesinurad is a pharmaceutical compound primarily used as a urate anion exchange transporter 1 inhibitor, designed to treat gout by enhancing uric acid excretion. It is marketed under the brand name Zurampic and is often prescribed in conjunction with other medications to manage hyperuricemia in patients with gout. Lesinurad functions by inhibiting the reabsorption of uric acid in the kidneys, thereby lowering serum uric acid levels and reducing the frequency of gout attacks.

Source and Classification

Lesinurad was developed by Ardea Biosciences and received approval from the European Medicines Agency in 2016. It is classified as a new active substance due to its unique chemical structure and mechanism of action that distinguishes it from other gout medications. Lesinurad does not contain any chiral centers and is presented as a racemic mixture of two atropisomers in a 50:50 ratio, with two known non-solvated crystal forms .

Synthesis Analysis

Methods and Technical Details

Molecular Structure Analysis

Structure and Data

Lesinurad has a complex molecular structure that can be represented by the formula C12H10BrN3SC_{12}H_{10}BrN_3S. The structural analysis reveals that it contains a naphthalene ring system with additional functional groups including a triazole moiety and a sulfonamide group. The compound exists in two polymorphic forms, with form 2 being thermodynamically stable and preferred for manufacturing due to its consistent properties during storage .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing lesinurad include several key transformations:

  • Bromination: The introduction of bromine into the naphthalene structure.
  • Hydrolysis: Conversion of esters to acids or alcohols, which is crucial for obtaining the final product.
  • Cyclization: Formation of cyclic compounds from linear precursors, particularly involving the triazole formation.

These reactions are optimized to ensure high yields while minimizing the use of hazardous materials. For instance, newer methods have focused on eliminating toxic solvents and reagents, thereby enhancing safety and environmental sustainability during production .

Mechanism of Action

Process and Data

Lesinurad's mechanism of action centers on its ability to inhibit the urate anion exchange transporter 1 (URAT1) located in renal proximal tubules. By blocking this transporter, lesinurad decreases uric acid reabsorption, leading to increased urinary excretion of uric acid. This process effectively lowers serum uric acid levels, which is critical for managing gout symptoms and preventing flare-ups .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lesinurad exhibits specific physical properties that are essential for its formulation:

  • Molecular Weight: Approximately 284.23 g/mol.
  • Solubility: Lesinurad is soluble in organic solvents but has limited solubility in water.
  • Stability: The thermodynamically stable form (form 2) maintains its properties over time under standard storage conditions.

Chemical analyses such as Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry, and Infrared Spectroscopy have been employed to confirm its structure and purity .

Applications

Scientific Uses

Beyond its primary application in treating gout, lesinurad's role as a URAT1 inhibitor opens avenues for research into other conditions associated with hyperuricemia. Its potential applications may extend to diseases where uric acid plays a pathological role, such as cardiovascular diseases or metabolic syndrome. Ongoing studies are evaluating its efficacy in combination therapies aimed at optimizing gout management strategies.

Properties

CAS Number

878672-00-5

Product Name

Lesinurad

IUPAC Name

2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid

Molecular Formula

C17H14BrN3O2S

Molecular Weight

404.3 g/mol

InChI

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23)

InChI Key

FGQFOYHRJSUHMR-UHFFFAOYSA-N

SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)O

Synonyms

[[5-bromo-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-acetic Acid;

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.